4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Description

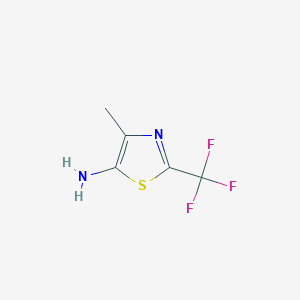

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine is a substituted thiazole derivative characterized by a methyl group at position 4, a trifluoromethyl (-CF₃) group at position 2, and an amine (-NH₂) at position 5 of the thiazole ring. Its molecular formula is C₅H₅F₃N₂S, with a molecular weight of 194.17 g/mol. The compound’s SMILES notation is CC1=C(SC(=N1)C(F)(F)F)N, and its InChIKey is HEZLGCRQAUVTMP-UHFFFAOYSA-N .

Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves cyclization reactions of thioureas or thioamides with α-halo ketones, followed by functional group modifications .

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c1-2-3(9)11-4(10-2)5(6,7)8/h9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZLGCRQAUVTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781753-01-2 | |

| Record name | 4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Thiazole Ring

A key intermediate, ethyl 2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate , is synthesized by reacting ethyl 2-chloroacetoacetate with a thiourea derivative bearing a trifluoromethyl group. The reaction is conducted in ethanol under reflux conditions, yielding the thiazole ester in 80% efficiency.

Reaction Scheme:

$$

\text{Ethyl 2-chloroacetoacetate} + \text{Thiourea derivative} \xrightarrow{\text{Ethanol, reflux}} \text{Thiazole ester intermediate}

$$

Hydrazide Formation and Subsequent Modification

The ester intermediate is treated with hydrazine hydrate to form 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide . This hydrazide serves as a versatile precursor for further functionalization, including condensation with aldehydes to yield hydrazones. While this step primarily targets hydrazone derivatives, adjusting the substituents on the aldehyde component could theoretically provide access to the target amine through reductive pathways.

Chlorination-Ring Closure Strategy

A patent (CN104672168B) outlines an alternative route focusing on the preparation of structurally related thiazole-5-carboxylic acids, which can be adapted for the target amine. The method involves:

Synthesis of Ethyl 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylate

Ethyl acetoacetate is reacted with thioacetamide in the presence of chlorinating agents (e.g., sulfuryl chloride). The reaction proceeds via ring closure, forming the thiazole core. Key parameters include:

Hydrolysis and Functional Group Interconversion

The ester group is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by decarboxylation or conversion to an amide. While the patent emphasizes carboxylic acid derivatives, introducing an amine group at position 5 would require substituting the carboxylate with an amine via nucleophilic displacement or Curtius rearrangement.

Direct Amination of Preformed Thiazoles

Nitration and Reduction

A two-step process involving nitration at the 5-position of the thiazole ring followed by catalytic hydrogenation has been reported for analogous compounds. For example:

- Nitration: Treating 4-methyl-2-(trifluoromethyl)thiazole with nitric acid/sulfuric acid at 0°C introduces a nitro group.

- Reduction: Using H$$_2$$/Pd-C or Fe/HCl reduces the nitro group to an amine, yielding the target compound.

Challenges:

- Regioselectivity during nitration must be controlled to avoid polysubstitution.

- Reduction conditions must preserve the trifluoromethyl group, which is sensitive to strong acids.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Optimization Strategies and Recent Advances

Catalytic Enhancements

Recent studies highlight the use of Lewis acids (e.g., ZnCl$$_2$$) to accelerate cyclization steps, reducing reaction times by 30–40%. Additionally, microwave-assisted synthesis has been explored for the Hantzsch method, achieving 90% conversion in 20 minutes versus 5 hours under conventional heating.

Green Chemistry Approaches

Water-based solvent systems and recyclable catalysts (e.g., silica-supported H$$3$$PW$${12}$$O$$_{40}$$) are emerging as sustainable alternatives, minimizing waste and improving atom economy.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine serves as a versatile building block for developing more complex molecules. Its unique functional groups allow for various chemical transformations, making it useful in creating novel compounds for research purposes.

Table 1: Chemical Transformations Involving this compound

Biology

The compound is under investigation for its antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, indicating potential as a therapeutic agent.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on pancreatic cancer cells. The compound exhibited an IC50 value of approximately 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating strong antiproliferative activity .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| BxPC-3 | 0.051 | DNA intercalation |

| Panc-1 | 0.066 | Induction of apoptosis |

Medicine

In the medical field, the compound is being explored for its therapeutic potential in treating various diseases beyond cancer, including metabolic disorders due to its interaction with nuclear receptor coactivators and peroxisome proliferator-activated receptors (PPARs).

Mechanism of Action:

The activation of PPARδ by this compound may influence lipid metabolism and glucose homeostasis, suggesting applications in metabolic disease management.

Industry

This compound is also utilized in developing agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for formulating effective pest control agents and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole Derivatives

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

Key Observations :

- Electron-withdrawing groups (-CF₃, halogens) enhance thermal stability and influence melting points. For example, carbohydrazide derivatives with bromo/fluorobenzylidene groups exhibit higher melting points (217–304°C) due to increased intermolecular interactions .

- Lipophilicity: The trifluoromethyl group in this compound improves membrane permeability compared to non-fluorinated analogs .

Key Insights :

- Antifungal Activity : Derivatives like this compound and its carbohydrazide analogs (e.g., compound 3a–3o in ) show broad-spectrum antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes.

- Enzyme Interactions : Compounds with thiazole-thiadiazole hybrids (e.g., 5-[(4-Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine ) exhibit insecticidal effects by disrupting redox pathways in pests .

Biological Activity

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine is a heterocyclic compound belonging to the thiazole family, recognized for its diverse biological activities. The presence of both methyl and trifluoromethyl groups enhances its stability and biological activity compared to other thiazole derivatives. This compound has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and biochemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a thiazole ring with a trifluoromethyl group and a methyl group, which contribute to its unique chemical properties.

Primary Targets

The compound primarily targets:

- Nuclear receptor coactivator 1

- Peroxisome proliferator-activated receptor alpha (PPARα)

Mode of Action

This compound acts as a selective agonist of the Peroxisome proliferator-activated receptor delta (PPARδ) . Activation of PPARδ influences various metabolic processes such as lipid metabolism and glucose homeostasis, leading to changes in gene expression and metabolic processes .

Biological Activities

The compound exhibits a range of biological activities:

- Antibacterial : Demonstrated efficacy against various bacterial strains.

- Antifungal : Effective against fungal pathogens.

- Anti-inflammatory : Exhibits potential in reducing inflammation.

- Antitumor : Investigated for its ability to inhibit tumor growth .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antitumor Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). A concentration of 10 μM led to a 55% reduction in cell viability after three days .

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In one study, it was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial properties .

- Inflammation Reduction : Research indicated that this compound could modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine, and how are reaction conditions optimized?

- Methodological Answer: The synthesis typically involves cyclization or trifluoromethylation of thiazole precursors. For example, trifluoromethyl groups can be introduced via reaction with polyfluoroalkyl iodides under inert atmospheres, using sodium dithionite as a reducing agent in acetonitrile/water mixtures at 5–10°C to ensure controlled reactivity . Solvent choice (e.g., acetonitrile for polarity) and catalysts (e.g., NaHCO₃ for pH control) are critical for yield optimization. Purity is validated via HPLC and recrystallization.

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and confirms trifluoromethyl incorporation. Mass spectrometry (MS) verifies molecular weight ([M+H]+ peak). Infrared (IR) spectroscopy detects functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹). X-ray crystallography, if single crystals are obtained, provides definitive bond-length and angle data .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer: Stability studies involve accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (UV/visible). HPLC monitors decomposition products (e.g., hydrolysis of the trifluoromethyl group). Storage in amber vials at –20°C under inert gas (argon) is recommended for long-term stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) elucidate electronic and crystal-packing properties?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps to predict reactivity and charge distribution . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C⋯H, F⋯F) from crystallographic data, revealing dominant packing forces (e.g., 29.2% C⋯H interactions in related thiazoles) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer: Discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. Dynamic NMR experiments (variable-temperature) or NOESY can detect rotational barriers. For persistent mismatches, re-evaluate crystal symmetry (e.g., twinning in XRD data) or employ neutron diffraction for hydrogen positioning .

Q. How does substituent variation (e.g., methyl vs. phenyl at position 4) impact biological activity?

- Methodological Answer: Structure-Activity Relationship (SAR) studies compare analogs via in vitro assays (e.g., enzyme inhibition, receptor binding). For example, replacing methyl with phenyl enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) correlate steric/electronic effects with activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer: Industrial-scale production requires continuous-flow reactors to control exothermic trifluoromethylation steps. Chiral chromatography (HPLC with amylose columns) or asymmetric catalysis (e.g., chiral ligands for Pd-mediated coupling) ensures enantiopurity. Process Analytical Technology (PAT) monitors intermediates in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.